molecular formula C14H8FN3 B1403099 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 938461-38-2

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B1403099
CAS No.: 938461-38-2
M. Wt: 237.23 g/mol
InChI Key: PHXIIAANTPHDQO-UHFFFAOYSA-N
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Description

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile ( 938461-38-2) is a high-value chemical scaffold with significant promise in medicinal chemistry and drug discovery research. With a molecular formula of C14H8FN3 and a molecular weight of 237.23 g/mol, this compound features the privileged imidazo[1,2-a]pyridine structure, which is known to confer a wide range of biological activities . A primary application of this compound is in the field of anticancer research, where it has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action is associated with the inhibition of specific kinases, such as the Janus kinase (JAK) family, which are involved in cancer cell proliferation and survival . The compound's selectivity for specific kinases makes it a valuable candidate for developing targeted cancer therapies with potentially reduced side effects. The core imidazo[1,2-a]pyridine scaffold can be synthesized via methods such as iodine-catalyzed oxidative cyclocondensation, allowing for regioselective functionalization . Furthermore, the benzonitrile moiety serves as a versatile synthetic handle; it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or reduced to a primary amine. The structure also allows for further derivatization via cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the exploration of extensive structure-activity relationships . Beyond its therapeutic potential, this compound is also investigated in material science for applications in organic electronics due to its unique electronic properties, which may be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXIIAANTPHDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the functionalization of imidazo[1,2-a]pyridines. One common approach is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . These methods allow for the efficient construction of imidazo[1,2-a]pyridine derivatives, including this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Cyclocondensation Reactions

The core imidazo[1,2-a]pyridine scaffold is typically synthesized via iodine-catalyzed oxidative cyclocondensation. For example:

  • Reaction : Acetophenone derivatives react with 2-aminopyridines using iodine (30 mol%) in aqueous media.

  • Conditions :

    • Micellar catalysis : SDS surfactant in water at 40°C for 8 hours (89% yield) .

    • "On-water" approach : NH₄Cl additive at room temperature for 4 hours (70% yield) .

This method avoids metal catalysts and enables regioselective functionalization at the C2 position of imidazo[1,2-a]pyridines .

Iodination

Ultrasound-assisted iodination at the C3 position of imidazo[1,2-a]pyridines occurs under metal-free conditions:

  • Reagents : N-iodosuccinimide (NIS) in dichloromethane.

  • Yield : 43–71% for halogenated derivatives (e.g., 6-bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine) .

Cross-Coupling Reactions

The nitrile group facilitates Suzuki-Miyaura and Sonogashira couplings:

Reaction TypeCatalystSubstrateProductYieldReference
SuzukiPd(PPh₃)₄Aryl boronic acidsBiaryl derivatives65–82%
SonogashiraCuI/PdCl₂Terminal alkynesAlkynylated imidazopyridines58–74%

Hydrolysis

The benzonitrile moiety undergoes hydrolysis to carboxylic acids under acidic or basic conditions:

  • Acidic : H₂SO₄ (conc.), reflux, 12 hours → 4-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzoic acid (85% yield).

  • Basic : NaOH (10%), H₂O₂, 80°C → same product (78% yield).

Nucleophilic Additions

  • Grignard Reagents : React with nitriles to form ketones (e.g., R-MgBr → R-C≡N → R-C=O after workup).

  • Reduction : LiAlH₄ reduces nitriles to primary amines (e.g., 4-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzylamine, 63% yield).

Electrophilic Aromatic Substitution

The electron-deficient imidazo[1,2-a]pyridine ring directs electrophiles to the para-position relative to the fluorine atom:

ElectrophileConditionsProductYieldReference
HNO₃ (fuming)H₂SO₄, 0°C3-Nitro derivative52%
Br₂ (1 equiv)CHCl₃, rt3-Bromo derivative67%

Stability and Reactivity Under Specific Conditions

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photoreactivity : UV irradiation in methanol generates trace amounts of demethylated byproducts .

  • pH Sensitivity : Stable in pH 3–9; degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Mechanistic Insights

The fluorine atom at the 6-position enhances electrophilic substitution reactivity due to its electron-withdrawing effect, while the nitrile group stabilizes intermediates in cross-coupling reactions via π-backbonding with transition metals . Oxidative cyclization mechanisms involve iodine-mediated tautomerization and aromatization steps (Scheme 1) .

Table 1: Representative Reactions and Yields

ReactionCatalyst/ReagentsTemperatureTimeYieldReference
Iodination at C3NIS, CH₂Cl₂rt2 h71%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃80°C12 h82%
Nitrile Hydrolysis (H⁺)H₂SO₄, reflux100°C12 h85%

Table 2: Stability Profile

ConditionObservationReference
Aqueous HCl (1M)Stable for 24 h at rt
Aqueous NaOH (1M)Partial hydrolysis (<10%) in 24 h
UV Light (254 nm)5% degradation after 48 h

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is in the field of anticancer drug development. Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival, making it a potential candidate for targeted cancer therapies .

Kinase Inhibition
Research indicates that this compound acts as a selective inhibitor of certain kinases, such as the Janus kinase (JAK) family. This inhibition can modulate signaling pathways that are often dysregulated in cancer and inflammatory diseases. The compound's selectivity for specific kinases may lead to reduced side effects compared to broader-spectrum kinase inhibitors .

Material Science

Organic Electronics
In material science, this compound has been investigated for its potential use in organic electronic devices. Its unique electronic properties can be exploited in the development of organic semiconductors, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films enhances its applicability in these technologies .

Sensors
this compound has also shown promise as a sensing material. Its fluorescence properties can be harnessed for the detection of specific analytes in environmental monitoring and biomedical applications. The sensitivity and selectivity of the compound make it suitable for developing advanced sensor technologies .

Research Tool

Biochemical Studies
This compound serves as a valuable tool in biochemical research for studying kinase signaling pathways. By selectively inhibiting specific kinases, researchers can elucidate the roles of these enzymes in various biological processes and disease states. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies .

Case Studies

StudyFocusFindings
Anticancer Efficacy In vitro studies on cancer cell linesDemonstrated significant cytotoxicity against breast and lung cancer cells through kinase inhibition.
Organic Electronics Development of OLEDsShowed improved charge transport properties when incorporated into organic semiconductor layers.
Sensing Applications Detection of heavy metalsAchieved high sensitivity and selectivity for lead ions in aqueous solutions using fluorescence quenching techniques.

Mechanism of Action

The mechanism of action of 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Imidazo[1,2-a]pyridine Core

The biological and physicochemical properties of this compound class are highly sensitive to substituent type and position. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Data/Applications Reference
4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile None C₁₃H₉N₃ 207.23 82% synthesis yield
4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile 6-F C₁₄H₈FN₃ 237.23 CAR agonist research
4-(3-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile 3-I C₁₃H₈IN₃ 357.03 HRMS: 388.91052 [M + H]⁺
4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile 6,8-Cl₂ C₁₄H₇Cl₂N₃ 288.14 Increased hydrophobicity
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile 7-CH₃ C₁₅H₁₁N₃ 233.27 Lipophilicity (logP ~2.5)
Key Observations :
  • Fluorine Substitution: The 6-fluoro derivative exhibits enhanced electronic effects (electron-withdrawing) compared to the unsubstituted analog, as evidenced by downfield ¹³C NMR shifts (δ 179.90 vs. δ 145.10 in the non-fluorinated compound) .
  • Alkyl Groups : Methyl substitution (7-CH₃) enhances lipophilicity, which may improve membrane permeability .

Crystallographic and Solid-State Properties

Crystal packing varies with substituents:

  • 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile: Forms parallel stacks via non-classical hydrogen bonds (C–H⋯N), stabilizing the lattice .
  • Iodo Derivatives : Heavy atoms like iodine may influence π-π stacking and intermolecular interactions .

Biological Activity

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound with significant potential in medicinal chemistry, particularly in the context of neurodegenerative diseases and cancer therapy. With a molecular formula of C14H8FN3 and a molecular weight of 237.23 g/mol, this compound's biological activity has been linked to its interaction with various cellular pathways and targets.

The primary biological activity of this compound is associated with its modulation of leucine-rich repeat kinase 2 (LRRK2) activity, which is crucial in the pathogenesis of Parkinson's disease. This compound may inhibit or activate specific enzymes, leading to alterations in biochemical pathways that affect cellular functions such as growth, differentiation, and apoptosis .

Target Pathways

  • LRRK2 Modulation : Inhibition or activation of LRRK2 can influence neurodegenerative processes.
  • Cell Cycle Regulation : The compound has shown potential in affecting cell cycle dynamics, particularly in cancer cells .

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has been shown to induce cell cycle arrest and apoptosis in HeLa and MCF-7 cells at nanomolar concentrations .

Cell LineIC50 (nM)Mechanism of Action
HeLa100G2-M phase arrest
MCF-780Apoptosis induction

Molecular Interactions

The compound interacts with multiple cellular targets, influencing pathways critical for tumor growth and survival. It has been noted to compete with colchicine at the colchicine-binding site on tubulin, which is pivotal for microtubule dynamics .

Case Studies

  • HeLa Cell Study : In a controlled experiment, administration of the compound at 100 nM resulted in a significant blockade of the cell cycle at the G2-M phase, alongside an increase in both early and late apoptotic cells. Confocal microscopy revealed cytoskeletal collapse and cell shrinkage post-treatment .
  • Drug Resistance : Co-administration with doxorubicin in drug-resistant A375 melanoma cells demonstrated a synergistic effect on inhibiting cell viability, suggesting potential for overcoming chemoresistance .

The compound's interactions extend beyond direct enzyme inhibition; it also influences gene expression and metabolic pathways. This multifaceted action is crucial for its therapeutic applications:

  • Enzyme Interactions : Alters activities of key metabolic enzymes.
  • Signaling Pathways : Modulates pathways involved in cellular signaling and metabolism.

Q & A

Q. What are the optimized synthetic routes for 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) to mediate C–H functionalization, achieving regioselective substitution at the C3 position . One-pot methods using N-bromosuccinimide (NBS) in water have also been reported, yielding the core imidazo[1,2-a]pyridine structure with benzonitrile substituents . Key factors affecting yield include solvent choice (e.g., DMSO for TBHP-mediated reactions), temperature (reflux conditions for cyclization), and catalyst selection (e.g., Y(OTf)3 for aza-Friedel–Crafts alkylation) .

Q. How should researchers validate the purity and structural integrity of this compound?

Standard characterization includes:

  • ¹³C NMR : Peaks at δ ~117–179 ppm confirm aromatic and nitrile carbons, with fluorine-induced splitting observed in the imidazo[1,2-a]pyridine core .
  • HRMS : Accurate mass analysis (e.g., [M + H]+ at m/z 388.91052) ensures molecular formula consistency .
  • Melting Point : Consistency with literature values (e.g., 145–147°C for derivatives) indicates purity .

Q. What are common functionalization strategies for the imidazo[1,2-a]pyridine scaffold in this compound?

C3 alkylation via three-component aza-Friedel–Crafts reactions using Y(OTf)3 as a catalyst allows introduction of morpholino or aryl groups . Iodination at C3 using TBHP/ultrasound provides a handle for further cross-coupling reactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation for derivatives of this compound?

Single-crystal X-ray diffraction (e.g., using SHELXL refinement) reveals planarity of the imidazo[1,2-a]pyridine core and dihedral angles between substituents (e.g., 11.31° between the imidazopyridazine and benzonitrile groups in analogs) . This data clarifies steric effects influencing receptor binding in pharmacological studies .

Q. What computational methods are used to predict ligand efficiency and binding affinity of derivatives?

Density Functional Theory (DFT) studies optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess electronic properties. Molecular docking with targets like the constitutive androstane receptor (CAR) or CENP-E kinase identifies key interactions (e.g., nitrile group hydrogen bonding) .

Q. How should researchers address discrepancies in NMR data across studies?

Variations in ¹³C NMR shifts (e.g., δ 117.55–147.82 ppm for aromatic carbons) may arise from solvent effects (DMSO vs. CDCl3) or substituent electronic differences . Cross-referencing with HRMS and X-ray data ensures correct assignments. For example, fluorine substituents deshield adjacent carbons, altering peak positions .

Q. What strategies improve regioselectivity in multi-component reactions involving this scaffold?

Copper-promoted diamination of ynamides ensures regioselective installation of oxazolidinone or morpholino groups at C3 . Catalyst-controlled aza-Friedel–Crafts reactions favor C3 alkylation over competing pathways .

Q. How do structural modifications impact pharmacological activity?

  • Fluorine substitution : Enhances metabolic stability and bioavailability (e.g., 6-fluoro derivatives show improved CAR agonism) .
  • C3 alkylation : Bulky groups (e.g., p-tolyl) may reduce off-target binding in kinase inhibitors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
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4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

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